molecular formula C7H7BrN2 B7458295 Benzimidazole hydrobromide

Benzimidazole hydrobromide

Cat. No.: B7458295
M. Wt: 199.05 g/mol
InChI Key: IAPYEHYJJVRSFB-UHFFFAOYSA-N
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Description

Benzimidazole hydrobromide is a heterocyclic organic compound that features a fusion of benzene and imidazole rings. This compound is known for its significant pharmacological and chemical properties, making it a valuable substance in various scientific fields. Benzimidazole derivatives are widely recognized for their biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzimidazole hydrobromide can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with carboxylic acid derivatives or aldehydes. This reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions . Another method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which leads to the formation of substituted benzimidazoles .

Industrial Production Methods: In industrial settings, this compound is often produced using a one-pot condensation reaction. This method involves the reaction of o-phenylenediamine with aryl aldehydes in the presence of hydrogen peroxide and hydrochloric acid in acetonitrile at room temperature. This process is favored for its efficiency, short reaction time, and high yield .

Chemical Reactions Analysis

Types of Reactions: Benzimidazole hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Halogenating agents or alkylating agents.

Major Products Formed:

    Oxidation: Benzimidazole N-oxides.

    Reduction: Benzimidazole amines.

    Substitution: Substituted benzimidazoles with various functional groups.

Comparison with Similar Compounds

Uniqueness: Benzimidazole hydrobromide is unique due to its fused benzene and imidazole rings, which confer distinct chemical and biological properties. This structure allows for a wide range of substitutions, enhancing its versatility in various applications .

Properties

IUPAC Name

1H-benzimidazole;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2.BrH/c1-2-4-7-6(3-1)8-5-9-7;/h1-5H,(H,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPYEHYJJVRSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC=N2.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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